molecular formula C26H50O11 B11933884 THP-PEG8-Boc

THP-PEG8-Boc

Cat. No.: B11933884
M. Wt: 538.7 g/mol
InChI Key: UQHLKJIOXBUPCQ-UHFFFAOYSA-N
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Description

THP-PEG8-Boc is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs under mild conditions to preserve the integrity of the PEG chain and the functional groups.

Industrial Production Methods

Industrial production of THP-PEG8-Boc follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

THP-PEG8-Boc undergoes various chemical reactions, including:

    Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the THP groups back to their corresponding alcohols.

    Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group for further functionalization

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amine groups for further functionalization

Scientific Research Applications

THP-PEG8-Boc is widely used in scientific research, particularly in the development of PROTACs

    Chemistry: Used as a linker in the synthesis of PROTAC molecules.

    Biology: Facilitates the study of protein degradation pathways.

    Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

THP-PEG8-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparison with Similar Compounds

Similar Compounds

    THP-PEG8-THP: Another polyethylene glycol-based PROTAC linker with similar properties.

    MS-PEG8-THP: A polyethylene glycol-based linker with a methanesulfonate group

Uniqueness

THP-PEG8-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This makes it highly versatile in the synthesis of PROTAC molecules and other applications.

Properties

Molecular Formula

C26H50O11

Molecular Weight

538.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3

InChI Key

UQHLKJIOXBUPCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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